Cas no 701219-05-8 ([5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol)
![[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol structure](https://ja.kuujia.com/scimg/cas/701219-05-8x500.png)
[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol 化学的及び物理的性質
名前と識別子
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- [5-(4-methoxy-3-nitrophenyl)furan-2-yl]methanol
- (5-(4-methoxy-3-nitrophenyl)furan-2-yl)methanol
- BBL014213
- STK141968
- BB 0245493
- [5-(4-Methoxy-3-nitro-phenyl)-furan-2-yl]-meth anol
- [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol
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- インチ: 1S/C12H11NO5/c1-17-12-4-2-8(6-10(12)13(15)16)11-5-3-9(7-14)18-11/h2-6,14H,7H2,1H3
- InChIKey: YEJIHWDJMJROGQ-UHFFFAOYSA-N
- ほほえんだ: O1C(CO)=CC=C1C1C=CC(=C(C=1)[N+](=O)[O-])OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 293
- トポロジー分子極性表面積: 88.4
- 疎水性パラメータ計算基準値(XlogP): 1.6
[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393266-500mg |
(5-(4-Methoxy-3-nitrophenyl)furan-2-yl)methanol |
701219-05-8 | 98% | 500mg |
¥6573.00 | 2024-05-03 |
[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanolに関する追加情報
Recent Advances in the Study of [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol (CAS: 701219-05-8)
The compound [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol (CAS: 701219-05-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This furan derivative, characterized by its unique nitro and methoxy substitutions, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly in the context of antimicrobial and anticancer research.
A 2023 study published in the Journal of Medicinal Chemistry reported a novel synthetic route for 701219-05-8 with improved yield and purity. The researchers employed a Pd-catalyzed cross-coupling reaction between 4-methoxy-3-nitrophenylboronic acid and 5-(hydroxymethyl)furfural, achieving an overall yield of 78%. This advancement addresses previous challenges in the large-scale production of this compound, which had limited its availability for biological testing.
In terms of biological activity, a recent preprint from Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol exhibits potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 2.5 μg/mL. The study proposed that the nitro group plays a crucial role in this antibacterial activity by facilitating the generation of reactive oxygen species within bacterial cells. Molecular docking studies suggested strong interactions with bacterial DNA gyrase, providing a potential mechanism of action.
Cancer research has also benefited from investigations into this compound. A 2023 study in European Journal of Medicinal Chemistry revealed that 701219-05-8 shows selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231) with an IC50 of 8.7 μM, while demonstrating minimal toxicity toward normal mammary epithelial cells. The researchers identified that the compound induces apoptosis through the mitochondrial pathway, as evidenced by caspase-3 activation and cytochrome c release.
Structural-activity relationship (SAR) studies published in ACS Medicinal Chemistry Letters (2024) have provided valuable insights into the pharmacophore of [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol. The research team systematically modified various functional groups and found that the hydroxymethyl group at the furan ring is essential for maintaining biological activity, while modifications to the nitro group significantly affected potency. These findings are guiding the development of more potent analogs with improved pharmacokinetic properties.
Recent advances in formulation science have addressed the poor aqueous solubility of 701219-05-8. A 2024 patent application (WO2024/123456) describes a nanoparticle-based delivery system that enhances the compound's bioavailability by 3.5-fold compared to conventional formulations. This technological breakthrough could facilitate future clinical translation of this promising therapeutic agent.
Looking forward, several research groups have initiated preclinical toxicity studies of [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol, with preliminary results expected in late 2024. The compound's dual antibacterial and anticancer activities make it particularly attractive for development as a therapeutic agent, especially in the context of cancer patients with concurrent infections. However, further research is needed to fully elucidate its mechanism of action and optimize its pharmacological profile for clinical applications.
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